Dichloro(3,3,3-trifluoropropyl)silane
Overview
Description
Dichloro(3,3,3-trifluoropropyl)silane is an organosilicon compound with the molecular formula CF3CH2CH2SiCl2. It is a colorless liquid that is primarily used as a precursor in the synthesis of other organosilicon compounds. This compound is notable for its trifluoropropyl group, which imparts unique chemical properties, including hydrophobicity and chemical stability .
Mechanism of Action
Target of Action
The primary target of Dichloro(3,3,3-trifluoropropyl)silane is the carboxy group of amino acids . The compound is used to activate these groups, which play a crucial role in the formation of proteins and peptides .
Mode of Action
This compound interacts with its targets by activating the carboxy group and protecting the α-amino group of amino acids . This dual action allows for the successful amidation of amino acids, leading to the synthesis of corresponding amino acid amides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway. By activating the carboxy group and protecting the α-amino group of amino acids, the compound facilitates the formation of peptide bonds, which are essential for the creation of proteins .
Pharmacokinetics
Given its use in the amidation of amino acids, it can be inferred that the compound is likely to have good bioavailability, allowing it to interact effectively with its targets .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the synthesis of proteins. By facilitating the formation of peptide bonds, the compound plays a crucial role in the creation of proteins, which are essential for various cellular functions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other chemicals in the environment. Additionally, factors such as temperature and pH could potentially impact the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
Dichloro(3,3,3-trifluoropropyl)silane plays a significant role in biochemical reactions, particularly in the amidation of amino acids. It interacts with enzymes such as imidazole, which mediates the amidation process. The compound activates the carboxy group and protects the α-amino group of amino acids, facilitating the synthesis of amino acid amides without racemization . This interaction is crucial for the modification of amino acids, which are fundamental building blocks of proteins.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with amino acids can lead to changes in protein synthesis and function, impacting overall cell function. Additionally, its role in modifying amino acids suggests potential effects on cellular signaling pathways that rely on these molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It activates the carboxy group of amino acids and protects the α-amino group, facilitating the amidation process. This mechanism involves the formation of stable intermediates that prevent racemization and ensure the efficient synthesis of amino acid amides . The compound’s ability to modify amino acids highlights its potential as a tool for biochemical research and synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be moisture-sensitive, which can affect its stability and reactivity. Over time, exposure to moisture can lead to degradation, impacting its effectiveness in biochemical reactions . Long-term studies have shown that the compound’s stability is crucial for maintaining its biochemical properties and ensuring consistent results in experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate biochemical reactions without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including skin burns and eye damage . Understanding the dosage threshold is essential for safely utilizing this compound in biochemical research and applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include the activation of carboxy groups and protection of α-amino groups in amino acids. These interactions are mediated by enzymes such as imidazole, which facilitate the amidation process . The compound’s role in these pathways highlights its importance in modifying amino acids and influencing metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with biomolecules and exert its effects . The compound’s ability to localize within cells is essential for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of 3,3,3-trifluoropropylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction is exothermic and requires careful control of temperature and addition rates to ensure safety and yield .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control systems to manage the exothermic nature of the reaction. The product is then purified through distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dichloro(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Amination: Reacts with amines to form aminopropylsilanes.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a catalyst such as hydrochloric acid.
Alcoholysis: Requires an alcohol and a base catalyst like sodium methoxide.
Amination: Involves the use of primary or secondary amines under mild heating.
Major Products
Hydrolysis: Produces silanols and hydrochloric acid.
Alcoholysis: Produces alkoxysilanes.
Amination: Produces aminopropylsilanes.
Scientific Research Applications
Dichloro(3,3,3-trifluoropropyl)silane is used in various scientific research applications:
Chemistry: As a precursor for the synthesis of fluorinated silanes and siloxanes, which are used in coatings and sealants.
Biology: In the modification of surfaces to create hydrophobic and non-stick properties, useful in lab equipment and biosensors.
Medicine: Potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Comparison with Similar Compounds
Similar Compounds
- Trichloro(3,3,3-trifluoropropyl)silane
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Dichloro(methyl)(3,3,3-trifluoropropyl)silane
Uniqueness
Dichloro(3,3,3-trifluoropropyl)silane is unique due to its specific combination of two chlorine atoms and a trifluoropropyl group attached to the silicon atom. This structure provides a balance between reactivity and stability, making it versatile for various chemical syntheses and industrial applications. The trifluoropropyl group imparts hydrophobic properties, which are beneficial in creating water-resistant materials .
Properties
IUPAC Name |
dichloro(3,3,3-trifluoropropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2F3Si/c4-9(5)2-1-3(6,7)8/h9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZXHHWLLUALLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[SiH](Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2F3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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